molecular formula C21H16BrNO3 B11099163 3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate

3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate

Cat. No.: B11099163
M. Wt: 410.3 g/mol
InChI Key: LBZHSKMGGBCDLO-UHFFFAOYSA-N
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Description

3-(4-Methylbenzamido)phenyl 4-bromobenzoate is an organic compound with a complex structure that includes both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzamido)phenyl 4-bromobenzoate typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzoic acid, which is then reacted with 3-(4-methylbenzamido)phenol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of 3-(4-methylbenzamido)phenyl 4-bromobenzoate may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzamido)phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-Methylbenzamido)phenyl 4-bromobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-methylbenzamido)phenyl 4-bromobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzamido)phenyl 4-bromobenzoate is unique due to the presence of both amide and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

[3-[(4-methylbenzoyl)amino]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H16BrNO3/c1-14-5-7-15(8-6-14)20(24)23-18-3-2-4-19(13-18)26-21(25)16-9-11-17(22)12-10-16/h2-13H,1H3,(H,23,24)

InChI Key

LBZHSKMGGBCDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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